Selenosulfuric Acid Dipotassium Salt, Technical Grade

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Selenium Source

Selenium is a trace element with various biological functions. K2SeSO4 can be a source of selenium for biological studies. Researchers can use it to investigate selenium metabolism, deficiency effects, and potential therapeutic applications ().

Chemical Synthesis

K2SeSO4 might be a useful precursor for the synthesis of other selenium-containing compounds. Its sulfate group can be replaced with other functional groups, allowing researchers to create new materials with specific properties ().

Material Science

The technical grade designation suggests the presence of impurities. However, these impurities might be advantageous in some material science applications. For instance, K2SeSO4 could be used to create doped semiconductors with unique electrical properties ().

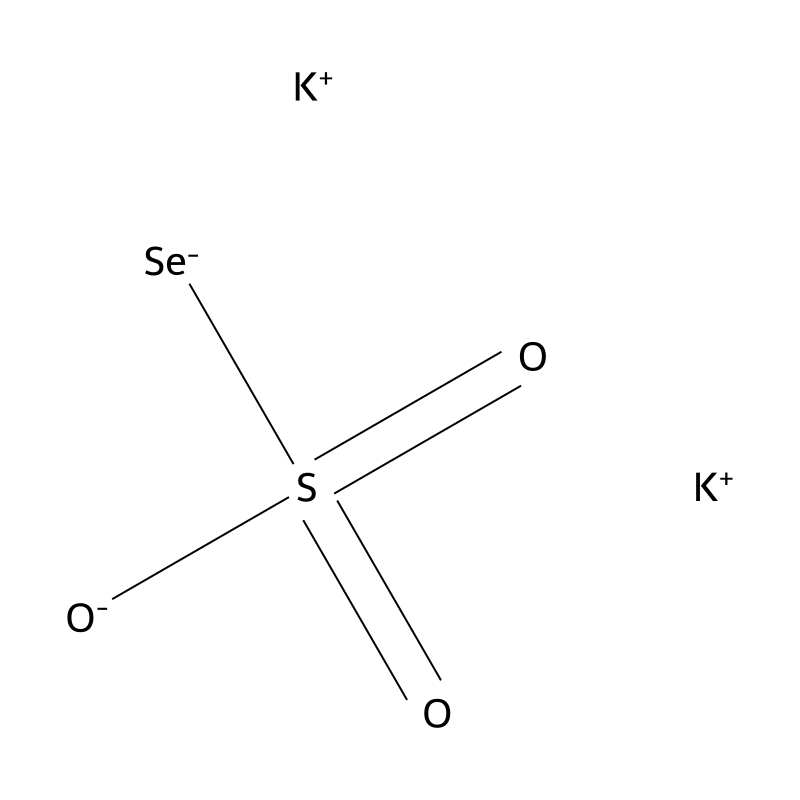

Selenosulfuric Acid Dipotassium Salt, Technical Grade, is a chemical compound with the molecular formula K₂O₃SSe and a molecular weight of 237.22 g/mol. This compound is characterized by its unique structure that incorporates selenium and sulfur, which contributes to its diverse chemical properties and applications. It is typically available as a crystalline solid and is soluble in water, making it useful in various

- Oxidation: In the presence of strong oxidizing agents, it can be oxidized to produce potassium selenate and potassium sulfate.

- Reduction: When treated with reducing agents, it can yield elemental selenium and potassium sulfide.

- Substitution: This compound can undergo substitution reactions with halogens, resulting in the formation of selenohalides and potassium halides.

Major Products Formed- From Oxidation: Potassium selenate and potassium sulfate.

- From Reduction: Elemental selenium and potassium sulfide.

- From Substitution: Selenohalides and potassium halides.

Research indicates that Selenosulfuric Acid Dipotassium Salt plays a significant role in biological systems, primarily due to its selenium content. Selenium is an essential trace element known for its antioxidant properties. The compound is utilized in biological studies to explore the effects of selenium on cellular processes, such as:

- Modulating antioxidant defense mechanisms.

- Influencing redox signaling pathways.

- Serving as a selenium source in culture media for various biological applications .

The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium hydroxide with selenium dioxide and sulfur dioxide. This reaction occurs in an aqueous medium under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production

For large-scale production, similar reaction conditions are employed but optimized for efficiency. The industrial process may include additional purification steps like recrystallization and filtration to enhance the quality of the final product .

Selenosulfuric Acid Dipotassium Salt has a wide range of applications across various fields:

- Chemistry: Used as a reagent in synthesizing selenium-containing compounds, catalysts, and precursors for selenide quantum dots.

- Biology: Investigated for therapeutic applications related to selenium's role in health, including potential antioxidant benefits.

- Industry: Employed in producing specialty chemicals and materials, including photocatalysts for environmental remediation .

The interactions of Selenosulfuric Acid Dipotassium Salt with biological molecules are critical for understanding its functional roles. Studies have shown that selenium ions released from this compound can interact with enzymes and proteins, influencing various biochemical pathways. These interactions are essential for elucidating its potential therapeutic effects, particularly regarding antioxidant activity and cellular signaling modulation .

Several compounds share structural or functional similarities with Selenosulfuric Acid Dipotassium Salt. Here are some notable examples:

| Compound Name | Key Features | Differences |

|---|---|---|

| Disodium Selenosulfate | Contains sodium instead of potassium; used similarly in chemical synthesis. | Different solubility and reactivity profiles. |

| Selenourea | Another selenium-containing compound; used in biological research. | Varies in stability; different handling requirements. |

| Potassium Selenite | A simpler selenium salt; used for similar applications but lacks sulfur component. | Different reactivity and application scope. |

Uniqueness

Selenosulfuric Acid Dipotassium Salt stands out due to its specific reactivity patterns, solubility properties, and diverse applications across chemistry, biology, and industry. Its unique combination of selenium and sulfur allows it to participate in complex reactions that other similar compounds may not facilitate effectively .